molecular formula C22H23N3O2S B2902374 2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 1207045-12-2

2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No. B2902374
CAS RN: 1207045-12-2
M. Wt: 393.51
InChI Key: WLDZBNXQZKUFAO-UHFFFAOYSA-N
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Description

2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a chemical compound with potential applications in scientific research. It belongs to the class of imidazole-based compounds and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or receptors involved in various biological processes. For example, it has been reported to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to modulate the activity of certain ion channels and receptors in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways. It has also been shown to inhibit the growth of certain fungi and bacteria by disrupting their cell membranes or inhibiting their metabolic processes. In addition, the compound has been reported to have anti-inflammatory and antioxidant effects, which may be beneficial for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone in lab experiments is its potential as a therapeutic agent for various diseases. It has also been shown to have low toxicity in animal studies, which makes it a promising candidate for further development. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone. One of the directions is to investigate the compound's potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to study the compound's mechanism of action in more detail to identify its molecular targets and signaling pathways. Additionally, further studies are needed to explore the compound's potential as an anticancer, antifungal, and antibacterial agent.

Synthesis Methods

The synthesis of 2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone has been reported in various literature sources. One of the commonly used methods involves the reaction between 1-ethyl-5-(4-methoxyphenyl)-1H-imidazole-2-thiol and 1-(indolin-1-yl)ethanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, and the product is obtained after purification using chromatography or recrystallization.

Scientific Research Applications

2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone has potential applications in various fields of scientific research. It has been studied for its anticancer, antifungal, and antibacterial properties. The compound has also been investigated for its potential use as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, it has been studied for its anti-inflammatory and antioxidant properties.

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[1-ethyl-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-3-24-20(17-8-10-18(27-2)11-9-17)14-23-22(24)28-15-21(26)25-13-12-16-6-4-5-7-19(16)25/h4-11,14H,3,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDZBNXQZKUFAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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